molecular formula C16H13N3O3S B2919960 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 609792-84-9

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2919960
CAS No.: 609792-84-9
M. Wt: 327.36
InChI Key: YQASEHAOCMNAIP-UHFFFAOYSA-N
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Description

5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) group linked via an oxymethyl bridge to the 1,2,4-triazole-3-thiol core. Its synthesis likely follows established protocols for triazole-thiol derivatives, involving cyclization of thiocarbazides or alkylation of thiol precursors .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c23-16-18-17-15(19(16)11-4-2-1-3-5-11)9-20-12-6-7-13-14(8-12)22-10-21-13/h1-8H,9-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQASEHAOCMNAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (commonly referred to as BPT) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of BPT based on current research findings.

Chemical Structure and Properties

BPT is characterized by its unique structural features, including a triazole ring and a thiol group, which contribute to its biological activity. The molecular formula of BPT is C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S, and it possesses a molecular weight of 373.39 g/mol. The presence of the benzodioxole moiety enhances its lipophilicity and potential interaction with biological targets.

Biological Activities

Antimicrobial Activity
BPT has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of triazole compounds exhibit potent antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : BPT has been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The compound showed notable inhibition zones in disc diffusion assays.
  • Antifungal Activity : BPT was also evaluated for antifungal efficacy against Candida albicans, with results indicating a dose-dependent response in inhibiting fungal growth.

Antitumor Activity
Research has indicated that BPT exhibits cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer therapies.

Antioxidant Properties
The antioxidant capacity of BPT has been assessed using various assays, including DPPH radical scavenging tests. Results suggest that BPT can effectively neutralize free radicals, indicating its potential role in preventing oxidative stress-related diseases.

Synthesis Methods

The synthesis of BPT typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Triazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Thiol Group Introduction : The thiol functionality is introduced via nucleophilic substitution reactions involving thiolates.
  • Final Coupling : The benzodioxole moiety is attached through etherification or similar coupling reactions.

Case Studies

Several studies have highlighted the biological activity of BPT:

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of BPT against a panel of bacterial strains and fungi. Results indicated that BPT had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies on MCF7 and HCT116 cell lines revealed that BPT induced significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Antioxidant Evaluation : A comparative study demonstrated that BPT showed superior antioxidant activity compared to other triazole derivatives, supporting its use in formulations aimed at reducing oxidative damage .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntibacterialS. aureus, E. coliSignificant inhibition
AntifungalC. albicansDose-dependent inhibition
AntitumorMCF7, HCT116Induction of apoptosis
AntioxidantDPPH assayHigh scavenging ability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole-thiol scaffold, leading to variations in physicochemical properties and bioactivities. Below is a comparative analysis:

Key Comparisons

  • Hydroxyphenyl () and amino groups () introduce hydrogen-bonding capacity, critical for antioxidant or anticoccidial activities.
  • Antioxidant Activity: Amino-substituted triazoles () outperform hydroxylated analogs, suggesting electron-donating groups enhance radical scavenging. Enzyme Inhibition: Thiazole-linked derivatives () demonstrate tyrosinase inhibition, while benzodioxole’s planar structure may favor binding to aromatic enzyme active sites.
  • Physicochemical Properties: Benzodioxole’s methylenedioxy group increases metabolic stability compared to methoxy/ethoxy groups (), which are prone to demethylation. Chlorophenoxy derivatives () exhibit higher polarity, reducing bioavailability but enhancing corrosion inhibition via surface adsorption.

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